molecular formula C21H25N5S B12026698 4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B12026698
M. Wt: 379.5 g/mol
InChI Key: SIUUHWIDPQMLIE-HYARGMPZSA-N
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Description

4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of a suitable amine and a catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The specific pathways involved depend on the biological context and the target cells or organisms.

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N5S

Molecular Weight

379.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H25N5S/c1-21(2,3)17-10-6-15(7-11-17)14-22-26-19(23-24-20(26)27)16-8-12-18(13-9-16)25(4)5/h6-14H,1-5H3,(H,24,27)/b22-14+

InChI Key

SIUUHWIDPQMLIE-HYARGMPZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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